4-Cyano CUMYL-BUTINACA isomer 2, also known scientifically as 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of natural cannabinoids like delta-9-tetrahydrocannabinol. This compound is structurally related to CUMYL-4CN-BINACA, with the key difference being the position of the cyanobutyl group, which is attached at the 2-position of the indazole instead of at the 4-position. The molecular formula for this compound is C22H24N4O, and it has a molecular weight of approximately 360.452 g/mol .
4-Cyano CUMYL-BUTINACA is classified as a synthetic cannabinoid receptor agonist. These substances are often found in herbal mixtures or as powders and are known for their psychoactive effects. The compound has been associated with various health risks and has been monitored by organizations such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) due to its potential for abuse and adverse health effects .
The synthesis of 4-cyano CUMYL-BUTINACA typically involves converting a precursor compound, 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid, into an acid chloride. This intermediate can then react with cumylamine to produce the final product. Alternatively, direct coupling of the precursor with cumylamine may also be employed . Specific methods for synthesizing this compound are not widely documented, which poses challenges for regulation and control.
The synthesis requires careful handling of reagents and conditions to ensure high yields and purity of the final product. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to confirm the identity and purity of synthesized compounds .
The molecular structure of 4-cyano CUMYL-BUTINACA features an indazole core attached to a carboxamide group and a cyanobutyl tail. The structural formula can be represented as follows:
The primary metabolic pathway for 4-cyano CUMYL-BUTINACA involves decyanation through hydroxylation at the carbon adjacent to the cyano group. This reaction releases free cyanide and leads to further oxidation or reduction processes that yield major metabolites such as CUMYL-BINACA butanoic acid and 4-hydroxyl-CUMYL-BINACA .
Minor metabolites may arise from various reactions including hydroxylation, glucuronidation, and N-dealkylation. Understanding these metabolic pathways is crucial for assessing toxicity and potential health impacts associated with this compound .
4-Cyano CUMYL-BUTINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2, similar to natural cannabinoids. Upon binding to these receptors, it activates signaling pathways that influence various physiological functions such as mood, pain perception, appetite regulation, and more .
The mechanism involves:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: